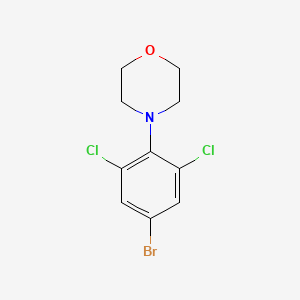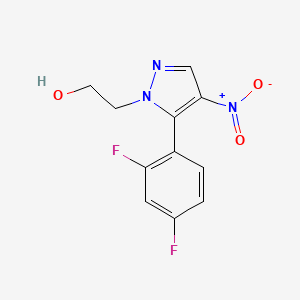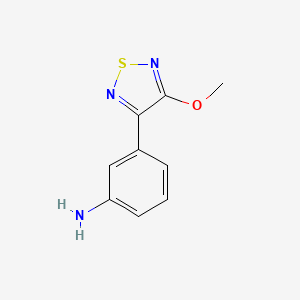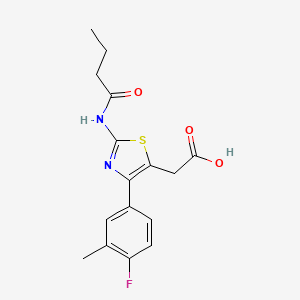![molecular formula C13H16BrCl2N3 B11795780 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)
5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromofenil)-2-[(2S)-pirrolidin-2-il]-1H-imidazol; dihidrocloruro es un compuesto químico que ha despertado interés en diversos campos científicos debido a su estructura única y sus posibles aplicaciones. Este compuesto presenta un grupo bromofenilo, un grupo pirrolidinilo y un anillo de imidazol, lo que lo convierte en una molécula versátil para la investigación y los propósitos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-bromofenil)-2-[(2S)-pirrolidin-2-il]-1H-imidazol normalmente implica los siguientes pasos:
Formación del anillo de imidazol: El anillo de imidazol se puede sintetizar mediante la condensación de glioxal, amoníaco y formaldehído en condiciones ácidas.
Introducción del grupo bromofenilo: El grupo bromofenilo se introduce mediante una reacción de bromación utilizando bromo o N-bromosuccinimida (NBS) en presencia de un catalizador.
Unión del grupo pirrolidinilo: El grupo pirrolidinilo se une mediante una reacción de sustitución nucleófila, donde el derivado de imidazol reacciona con un derivado de pirrolidina en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis de flujo continuo para mejorar la eficiencia y el rendimiento. Estos métodos suelen utilizar microrreactores para controlar con precisión las condiciones de reacción, lo que lleva a un proceso de producción más sostenible y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-(4-Bromofenil)-2-[(2S)-pirrolidin-2-il]-1H-imidazol experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El grupo bromofenilo puede sufrir reacciones de sustitución nucleófila con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como las aminas en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de imidazol sustituidos.
Aplicaciones Científicas De Investigación
El 5-(4-Bromofenil)-2-[(2S)-pirrolidin-2-il]-1H-imidazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Se investiga su potencial como sonda bioquímica en el estudio de los mecanismos enzimáticos.
Medicina: Se explora su potencial terapéutico, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados y como intermedio en la síntesis de productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción del 5-(4-Bromofenil)-2-[(2S)-pirrolidin-2-il]-1H-imidazol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo bromofenilo puede facilitar la unión a los bolsillos hidrofóbicos, mientras que el anillo de imidazol puede participar en enlaces de hidrógeno y coordinación con iones metálicos. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
4-Bromofenil 4-bromobenzoato: Conocido por sus propiedades elásticas, frágiles y plásticas.
5-(4-Bromofenil)isoxazol: Utilizado como ingrediente farmacéutico activo.
Ácido 3-(3-Bromofenil)propiónico: Utilizado en la síntesis de ftalocianinas y díadas de ftalocianina-fullereno.
Singularidad
El 5-(4-Bromofenil)-2-[(2S)-pirrolidin-2-il]-1H-imidazol destaca por su combinación única de un grupo bromofenilo, un grupo pirrolidinilo y un anillo de imidazol. Esta estructura proporciona una plataforma versátil para diversas modificaciones químicas y aplicaciones, lo que lo convierte en un compuesto valioso en la investigación científica y los procesos industriales.
Propiedades
Fórmula molecular |
C13H16BrCl2N3 |
|---|---|
Peso molecular |
365.1 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C13H14BrN3.2ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;;/h3-6,8,11,15H,1-2,7H2,(H,16,17);2*1H/t11-;;/m0../s1 |
Clave InChI |
NYNXQXLXROQQKP-IDMXKUIJSA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl |
SMILES canónico |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


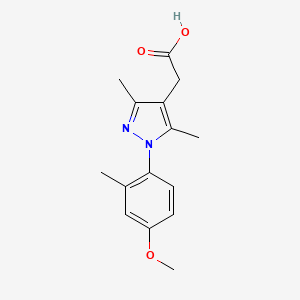
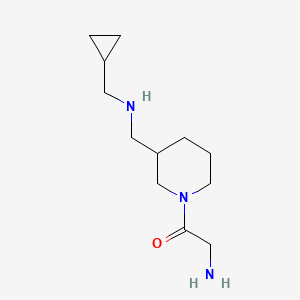
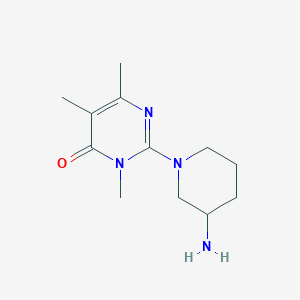

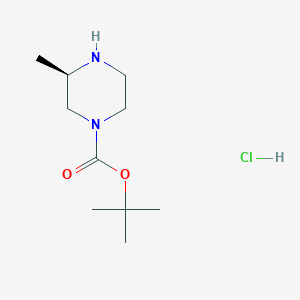

![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
